5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide

Catalog No.
S15682162
CAS No.
853333-70-7
M.F
C24H18ClNO4
M. Wt
419.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2...

CAS Number

853333-70-7

Product Name

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)furan-2-carboxamide

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C24H18ClNO4/c1-28-22-12-7-16(15-20(22)25)21-13-14-23(30-21)24(27)26-17-8-10-19(11-9-17)29-18-5-3-2-4-6-18/h2-15H,1H3,(H,26,27)

InChI Key

RUQFVBCMGQZBGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)Cl

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring and multiple aromatic substituents. The presence of a chloro group and a methoxy group on the phenyl ring contributes to its chemical reactivity and potential biological activity. This compound is part of a broader class of furamides that have garnered interest due to their diverse applications in medicinal chemistry and material science.

Due to its functional groups:

  • Oxidation: The methoxy group can be oxidized to form a corresponding phenolic compound, which may alter its biological activity.
  • Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Amide Bond Formation: The amide bond in the structure can be hydrolyzed under acidic or basic conditions, leading to the release of the corresponding amine and carboxylic acid .

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide has shown potential biological activities, particularly in the realm of pharmacology. Compounds with similar structures have been investigated for their roles as:

  • Antitumor Agents: Some furamides exhibit cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Anti-inflammatory Properties: Compounds with similar phenolic structures have been noted for their ability to modulate inflammatory pathways, indicating possible therapeutic uses in inflammatory diseases.

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Furan Ring: Starting from appropriate aldehydes and ketones, the furan ring can be synthesized through cyclization reactions.
  • Substitution Reactions: The introduction of the chloro and methoxy groups can be achieved via electrophilic aromatic substitution.
  • Amidation: The final step involves coupling the furan derivative with an amine (in this case, 4-phenoxyphenylamine) to form the desired amide product.

These steps may vary based on specific reagents and conditions used during synthesis .

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Material Science: The compound's properties may be utilized in developing advanced materials with specific thermal or mechanical properties.

Studies on the interactions of 5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide with biological targets are crucial for understanding its therapeutic potential. Interaction studies typically focus on:

  • Receptor Binding: Determining how well the compound binds to specific receptors involved in disease pathways.
  • Metabolic Stability: Assessing how the compound is metabolized in biological systems, which influences its efficacy and toxicity.

Several compounds share structural similarities with 5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamideSimilar furan core, different substituentsPotential antitumor activity
5-(3-Methylphenyl)-N-(4-fluorophenyl)-2-furamideVariation in phenyl substituentsAnti-inflammatory properties
5-(4-Methoxyphenyl)-N-(3-nitrophenyl)-2-furamideDifferent nitro substitutionAntimicrobial activity

These compounds highlight the uniqueness of 5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide through its specific combination of functional groups and potential applications in medicinal chemistry. Each compound's distinct substituents influence its biological activity and therapeutic potential, making them valuable for comparative studies in drug development.

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

419.0924357 g/mol

Monoisotopic Mass

419.0924357 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-15-2024

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